molecular formula C10H10N2 B8380463 1-phenyl-1H-pyrrol-3-amine

1-phenyl-1H-pyrrol-3-amine

Cat. No.: B8380463
M. Wt: 158.20 g/mol
InChI Key: XVUBKJDJYITLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-1H-pyrrol-3-amine is a chemical compound featuring a pyrrole ring, a privileged scaffold in medicinal chemistry, substituted with an amine group and a phenyl ring. This structure is of significant interest in organic synthesis and pharmaceutical research, particularly for the development of novel therapeutic agents. Pyrrole derivatives are extensively investigated for their diverse biological activities. Recent scientific literature highlights that compounds based on the pyrrole nucleus show promising anti-tubercular activity by targeting essential bacterial enzymes such as ClpP1P2 protease in Mycobacterium tuberculosis . Furthermore, structurally similar pyrrole-containing molecules have been identified as inhibitors of key human kinases, such as serine/threonine-protein kinase Pim-1, indicating potential applications in oncology research . The amine functional group on the pyrrole ring makes this molecule a versatile building block (synthon) for further chemical modifications. Researchers can leverage this handle to create larger, more complex molecules or libraries of compounds for high-throughput screening in drug discovery campaigns. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

1-phenylpyrrol-3-amine

InChI

InChI=1S/C10H10N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-8H,11H2

InChI Key

XVUBKJDJYITLGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituted Pyrrol-3-amines

Compounds with the pyrrol-3-amine core but varying N1-substituents exhibit distinct physicochemical and pharmacological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
1-Phenyl-1H-pyrrol-3-amine C₁₀H₁₀N₂ 158.20 Phenyl (N1), amine (C3) Enhanced lipophilicity; potential kinase inhibitor scaffolds
1-Methyl-1H-pyrrol-3-amine C₅H₈N₂ 96.13 Methyl (N1), amine (C3) Smaller substituent; higher solubility in polar solvents
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Cyclopropyl (N1), amine (C3) Improved metabolic stability; explored in drug discovery
1-Ethyl-1H-pyrazol-5-amine C₅H₉N₃ 111.15 Ethyl (N1), amine (C5) Pyrazole analog; used in agrochemical synthesis

Key Observations :

  • Lipophilicity : The phenyl group in this compound increases logP compared to methyl or ethyl analogs, favoring blood-brain barrier penetration .
  • Synthetic Accessibility : Methyl and ethyl analogs (e.g., 1-methyl-1H-pyrrol-3-amine) are synthesized via straightforward alkylation, while phenyl derivatives may require transition-metal catalysis for N-arylation .
  • Biological Activity : Cyclopropyl-substituted derivatives (e.g., 1-cyclopropylpyrrolidin-3-amine) are investigated for CNS-targeted therapies due to their stability against oxidative metabolism .

Pyrazole and Pyrimidine Analogs

Pyrazole and pyrimidine derivatives share functional similarities with pyrrol-3-amine compounds but differ in ring structure and electronic properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Applications References
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.22 Pyrazole Intermediate in pharmaceutical synthesis
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine C₁₇H₁₁N₅S 341.37 Pyrazolo-pyrimidine Kinase inhibition; anticancer research
1-Methyl-1H-pyrazol-3-amine derivatives Varies 100–250 Pyrazole Agrochemicals, ligands for metal complexes

Key Observations :

  • Electronic Effects : Pyrazole derivatives (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) exhibit stronger hydrogen-bonding capacity due to adjacent nitrogen atoms, enhancing interactions with biological targets .
  • Synthetic Complexity: Hybrid structures like pyrazolo-pyrimidines require multi-step syntheses, including Vilsmeier–Haack reactions and cyclization (e.g., 82% yield for 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine) .

Preparation Methods

Intermediate Formation via 1,4-Phenylenediamine and Chloroacetone

The foundational step in synthesizing 1-phenyl-1H-pyrrol-3-amine involves preparing the bis-alkylated intermediate, 1,4-bis[(2-oxopropyl)amino]benzene (Compound 3). This is achieved by reacting 1,4-phenylenediamine with chloroacetone in a 1:2 molar ratio under basic conditions (sodium hydrogen carbonate). The reaction proceeds via nucleophilic substitution, yielding a diketone intermediate critical for subsequent cyclization. Key spectral data for Compound 3 include a carbonyl carbon signal at δ 206.4 ppm in 13C^{13}\text{C} NMR and methylene protons resonating at δ 4.16 ppm in 1H^{1}\text{H} NMR.

Cyclization with DMFDMA

Compound 3 is treated with dimethylformamide dimethyl acetal (DMFDMA) to form α,β-unsaturated ketone intermediates (e.g., Compound 4a). The E-configuration of the resulting enone is confirmed by 1H^{1}\text{H} NMR coupling constants (J=13HzJ = 13 \, \text{Hz}). Cyclization under basic conditions (triethylamine) facilitates the loss of dimethylamine, yielding 1-(4-(3-hydroxy-1H-pyrrol-1-yl)phenyl)-1H-pyrrol-3-ol (6a) after tautomerization. While this method produces hydroxylated pyrroles, subsequent functional group modification (e.g., reduction or amination) is required to access the target amine.

Reaction Conditions Table

ParameterDetails
TemperatureReflux in DMF
Time3 hours
Yield80% (for 6a)
Key ReagentsDMFDMA, triethylamine
PurificationFiltration, recrystallization (DMSO/EtOH)

One-Pot Synthesis with Triethyl Orthoformate

Direct Cyclization without Isolation

An alternative route bypasses intermediate isolation by combining Compound 3 with triethyl orthoformate in dimethylformamide (DMF). This one-pot method induces cyclization via dehydration, directly yielding hydroxylated pyrroles. The absence of isolable intermediates reduces procedural complexity, but the hydroxyl groups necessitate post-synthetic modification to introduce the amine functionality.

Tautomerization and Functionalization

Condensation with Active Methylene Compounds

Malononitrile and Ethyl Cyanoacetate as Key Reagents

Active methylene compounds like malononitrile react with Compound 3 to form non-isolated intermediates (e.g., Compound 7), which cyclize via intramolecular NH addition to cyano groups. This pathway yields 2-amino-1-(4-(2-amino-3-cyano-4-methyl-1H-pyrrol-1-yl)phenyl)-4-methyl-1H-pyrrole-3-carbonitrile (8), where the amine groups are introduced during cyclization. The presence of amino and cyano functionalities is validated by IR (3358 cm1^{-1} for NH2_2, 2187 cm1^{-1} for CN).

Ylidenemalononitrile Derivatives

Reaction of Compound 3 with ylidenemalononitriles (12a–d) proceeds via Michael addition, forming intermediates that cyclize into polysubstituted pyrroles (14a–d). These products retain amino and carbonyl groups, highlighting the versatility of active methylene reagents in introducing nitrogenous substituents.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
DMFDMA CyclizationHigh regioselectivityRequires post-functionalization70–80%
One-Pot SynthesisSimplified procedureLow amine-directness60–75%
Active MethyleneDirect amine incorporationComplex purification steps65–85%

Challenges in Pyrrole Functionalization

Positional Reactivity Constraints

Pyrroles exhibit heightened reactivity at α-positions, making β-substitution (e.g., at C3) challenging. The cited methods circumvent this by pre-organizing substituents in intermediates, ensuring correct regiochemistry during cyclization.

Purification and Stability

Products like 6a require recrystallization from DMSO/EtOH, indicating moderate solubility . Additionally, amino-pyrroles are prone to oxidation, necessitating inert atmospheres and low-temperature storage.

Q & A

Basic: What are the common synthetic routes for 1-phenyl-1H-pyrrol-3-amine?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Alkylation/Substitution: Reacting pyrrole derivatives with halides or electrophiles under basic conditions (e.g., NaH or KOtBu in aprotic solvents like DMF/THF) to introduce substituents .
  • Purification: Column chromatography is commonly employed to isolate intermediates and the final product .
  • Key Conditions: Temperature control (e.g., reflux), solvent polarity, and reaction time are critical for optimizing yields .

Example Protocol:

Alkylation of pyrrole-3-amine with benzyl bromide in DMF using NaH.

Acidic workup and chromatography to isolate this compound.

Basic: How is this compound characterized post-synthesis?

Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:

Technique Purpose Example Data
¹H/¹³C NMR Confirm structure, assess purityAromatic protons (δ 6.5–7.5 ppm), amine protons (δ ~5 ppm) .
Mass Spectrometry (MS) Verify molecular weight[M+H]+ peak matching theoretical mass .
IR Spectroscopy Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

Note: Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra .

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

  • For NMR Discrepancies:
    • Use 2D NMR (e.g., NOESY, HMBC) to assign ambiguous signals .
    • Compare experimental shifts with computational predictions (DFT or machine learning models) .
  • For Crystallography:
    • Refine data using SHELXL to handle twinning or high-resolution datasets .
    • Validate hydrogen bonding/stacking interactions via Hirshfeld surface analysis .

Case Study: In a related pyrazole derivative, HRMS resolved ambiguities in molecular ion fragmentation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Modify Substituents: Synthesize analogs with varying phenyl/pyrrol substituents (e.g., electron-withdrawing groups) .

Assay Development:

  • In vitro: Test binding affinity to target receptors (e.g., GPCRs) using radioligand displacement assays.
  • Computational: Perform molecular docking (AutoDock Vina) to predict binding poses .

Correlate Data: Use regression models to link structural features (e.g., logP, steric bulk) to activity .

Example: Pyrazole analogs showed enhanced activity when fluorinated at specific positions .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Methodological Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to test variables:
    • Solvent: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity .
    • Catalyst: Pd/C or CuBr enhances coupling reactions .
  • Workflow:
    • Pilot reactions at 0.1 mmol scale.
    • Scale-up with continuous flow chemistry for reproducibility .

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